![molecular formula C11H17N3O4 B2696787 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 2089257-71-4](/img/structure/B2696787.png)
4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the pyrazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic synthesis
Industrial Production Methods
Industrial production methods focus on optimizing yields and purity while minimizing costs and environmental impact. This often involves catalytic processes and advanced purification techniques to ensure high-quality final products.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Reduction can lead to the formation of partially or fully reduced derivatives.
Substitution: Various substituents can be introduced at different positions of the pyrazole ring.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the nature of the reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the development of pharmaceuticals and agrochemicals.
Biology
In biology, this compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used as a probe to study biochemical pathways and molecular interactions.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
Industrially, this compound finds applications in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its versatility and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired biological or chemical outcomes. The exact pathways depend on the context of its use, whether in drug development, biological research, or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-5-carboxylic acid
4-({[(tert-butoxy)carbonyl]amino}methyl)-3-methyl-1H-pyrazole-5-carboxylic acid
4-({[(tert-butoxy)carbonyl]amino}methyl)-1-ethyl-1H-pyrazole-5-carboxylic acid
Uniqueness
4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid stands out due to its specific combination of functional groups, which confer unique reactivity and properties. Its tert-butoxycarbonyl group provides protection during synthetic processes, while the methyl group on the pyrazole ring influences its electronic and steric characteristics.
There you go! Anything else you want to dive deeper into?
Properties
IUPAC Name |
2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-5-7-6-13-14(4)8(7)9(15)16/h6H,5H2,1-4H3,(H,12,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTXYRXVDJPMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N(N=C1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone](/img/structure/B2696705.png)
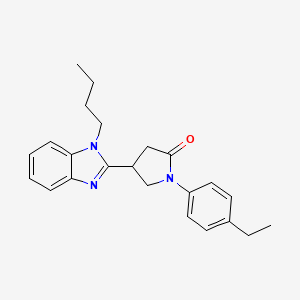
![3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2696710.png)
![N-[1-(5-Fluoro-2-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2696712.png)
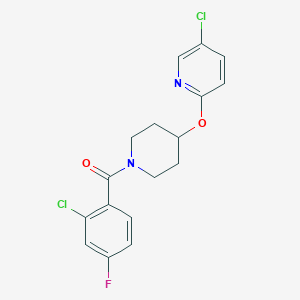
![5-Bromopyrido[4,3-d]pyrimidine](/img/structure/B2696715.png)

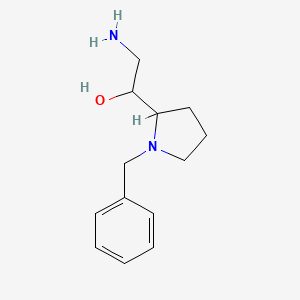
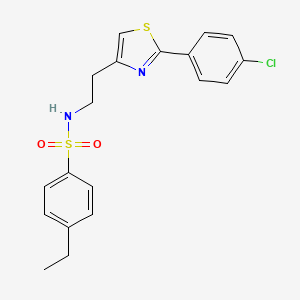
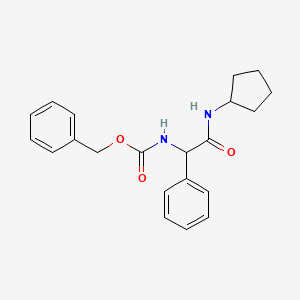
![Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2696722.png)
![2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2696723.png)
![N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2696724.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2696725.png)
